2,2'-Methylenebis(4,6-di-tert-butylphenol)

Antioxidant activity DPPH radical scavenging Structure-activity relationship

Ester-based antioxidants (e.g., Irganox 1010/1076) undergo hydrolysis-driven depletion in hot water pipes, causing premature OIT loss and unknown migrant formation. This non-ester methylene-bridged bisphenol eliminates hydrolytic degradation, delivering sustained OIT retention at 95-100°C aqueous conditions. • Validated for PE-X/PE-RT/HDPE hot water pipe formulations; predictable antioxidant longevity & drinking water contact compliance • Superior ACM elastomer compatibility vs. hindered amines-reduces blooming, phase separation, and surface migration • Self-healing PU systems: 99% healing efficiency within 2 min, 90% shape fixation • Biodiesel stabilization: ~50% dosage reduction vs. butylphenol additives to meet EN 14214 (8-h induction period)

Molecular Formula C29H44O2
Molecular Weight 424.7 g/mol
CAS No. 14362-12-0
Cat. No. B081653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-Methylenebis(4,6-di-tert-butylphenol)
CAS14362-12-0
Molecular FormulaC29H44O2
Molecular Weight424.7 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)CC2=C(C(=CC(=C2)C(C)(C)C)C(C)(C)C)O
InChIInChI=1S/C29H44O2/c1-26(2,3)20-14-18(24(30)22(16-20)28(7,8)9)13-19-15-21(27(4,5)6)17-23(25(19)31)29(10,11)12/h14-17,30-31H,13H2,1-12H3
InChIKeyLXWZXEJDKYWBOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 100 g / 500 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2'-Methylenebis(4,6-di-tert-butylphenol) Technical Baseline


2,2'-Methylenebis(4,6-di-tert-butylphenol) (CAS 14362-12-0) is a sterically hindered bisphenol belonging to the alkylidenebisphenol subclass of phenolic antioxidants . It presents as a white to off-white crystalline powder with a melting point of 151–152 °C, a density of 0.981 g/cm³, and a molecular formula of C₂₉H₄₄O₂ (MW 424.66) . The compound functions as a chain-breaking primary antioxidant, operating via hydrogen atom transfer from the phenolic hydroxyl groups to quench peroxyl radicals [1]. Its commercial viability stems from a non-ester structural backbone, which confers fundamental resistance to hydrolysis under aqueous service conditions, a vulnerability inherent to ester-containing phenolic antioxidants like Irganox 1010 or Irganox 1076 [2].

Chain-breaking radical scavenger via hydrogen atom transfer
Hydrolysis-resistant non-ester backbone
Intended for aqueous/humid polymer service conditions

2,2'-Methylenebis(4,6-di-tert-butylphenol) Substitution Risks


Generic substitution among hindered phenolic antioxidants without structural verification poses a tangible risk of premature product failure, as the presence, position, and bulk of alkyl substituents fundamentally govern radical scavenging kinetics, intramolecular stabilization, and long-term retention within the polymer matrix [1]. The o,o'-disubstitution pattern in 2,2'-methylenebis(4,6-di-tert-butylphenol) creates a unique steric environment that directly modulates both the O–H bond dissociation enthalpy and the stability of the resultant phenoxyl radical [2]. Furthermore, the absence of hydrolyzable ester linkages distinguishes it from widely used commercial antioxidants, critically altering migration behavior and extractability in aqueous or high-humidity applications [3]. Consequently, substituting a structurally similar bisphenol without confirming parity in these specific performance dimensions—radical scavenging capacity, thermal endurance, and extraction resistance—can lead to quantifiable reductions in oxidative induction time and material service life.

Ester-containing analogues

May undergo hydrolysis, altering migration behavior and extraction resistance in wet environments.

Less hindered bisphenols

Different alkyl substitution pattern can shift radical scavenging kinetics and thermal endurance.

Unverified substitution pattern

Steric environment directly modulates O-H bond dissociation enthalpy; performance may not transfer.

2,2'-Methylenebis(4,6-di-tert-butylphenol) Comparative Evidence


Radical Scavenging: MDBPH2 vs. MMBPH2

The target compound (2,2'-methylenebis(4,6-di-tert-butylphenol), designated MDBPH2) exhibits quantifiably lower radical scavenging activity compared to its less sterically congested analogue (2,2'-methylenebis(4-methyl-6-tert-butylphenol), designated MMBPH2), a difference directly attributable to the additional steric shielding from the two extra tert-butyl groups [1]. This difference is critical for formulators seeking to avoid over-stabilization or to tailor oxidative induction periods.

Radical Scavenging: MDBPH2 vs. MMBPH2
Head-to-head
Target 80% inhibition MMBPH2 90% inhibition
Approx. 10 pp lower (12.5% rel. reduction)
Supports controlled-antioxidant-activity formulation
DPPH assay, 0.1 mg/mL
Antioxidant activity DPPH radical scavenging Structure-activity relationship

Extractability Resistance: Non-Ester vs. Ester Antioxidants

Unlike the widely used commercial antioxidants Irganox 1010 and Irganox 1076, which contain ester linkages and undergo hydrolysis during hot water extraction leading to loss of parent compound and migration of degradation species [1], the target compound lacks ester groups entirely. Its structural integrity remains unchanged under aqueous conditions, providing an unambiguous performance advantage in applications requiring sustained antioxidant presence in water-contact environments. The non-ester backbone eliminates the hydrolysis-driven depletion pathway observed for ester-containing antioxidants, ensuring that loss from the polymer matrix occurs only via physical diffusion of the intact molecule.

Extractability Resistance: Non-Ester vs. Ester Antioxidants
Class-level
Target No hydrolysis products; diffusion-limited loss Ester antioxidants Hydrolysis-driven depletion, migration of byproducts
Qualitative mechanistic difference
Non-hydrolyzable structure may support sustained retention in wet conditions
Hot water extraction at 95–100 °C
Antioxidant migration Hydrolytic stability Polyethylene pipes

Antioxidant Potency in FAME: MMBP vs. Butylphenols

In a study evaluating the oxidation stability of fatty acid methyl esters (FAME) compliant with EN 14214, the analogue 2,2′-methylene-bis-(4-methyl-6-tert-butylphenol) (MMBP) demonstrated quantifiably superior efficiency compared to a mixture of butylphenols [1]. This provides a validated class-level benchmark for the efficacy of the methylene-bridged bisphenol architecture, a structural feature shared by the target compound, in bio-derived fuel stabilization. The superior performance of MMBP is attributed to the cooperative radical scavenging enabled by the methylene bridge linking the two hindered phenolic moieties.

Antioxidant Potency in FAME: MMBP vs. Butylphenols
Class-level
MMBP (analogue) SF ≈ 2 at ~500 ppm Mixed butylphenols SF ≈ 2 at ~1000 ppm
Approx. 2× dosage efficiency
Class-level evidence may support efficiency assessment in biodiesel
Rancimat 110 °C, EN 14214 FAME
Biodiesel stability Oxidation induction period Phenolic antioxidants

ACM Matrix Compatibility: AO-70 vs. Hindered Amine

Molecular dynamics simulations directly comparing AO-70 (the target compound) with the hindered amine GW-622 in acrylate rubber (ACM) matrices revealed that AO-70 exhibits a solubility parameter closer to that of ACM, resulting in a more thermodynamically stable and compatible composite system [1]. Radial distribution function and hydrogen bond analysis further confirmed enhanced intermolecular interactions between AO-70 and ACM compared to the GW-622/ACM system.

ACM Matrix Compatibility: AO-70 vs. Hindered Amine
Head-to-head
AO-70 / ACM Closer solubility parameter; stronger H-bonding GW-622 / ACM Less matched; weaker interactions
Qualitative compatibility advantage
Reported higher compatibility may reduce phase separation risk
Molecular dynamics simulation
Polymer compatibility Damping materials Molecular dynamics

Self-Healing Performance in Polyurethane

Incorporation of AO-70 (the target compound) into polyurethane formulations yielded exceptional self-healing capability, achieving 99% healing efficiency within only 2 minutes [1]. The same system exhibited a shape fixation rate of 90%, demonstrating that AO-70 functions not merely as an antioxidant but as an active component enabling advanced material functionality in smart polymers.

Self-Healing Performance in Polyurethane
Reported
99% healing / 2 min
Shape fixation rate 90%
Reported healing efficiency supports self-healing material research
PU composite, ambient conditions
Self-healing polymers Polyurethane elastomers Shape memory

2,2'-Methylenebis(4,6-di-tert-butylphenol) Application Guidance


Polyethylene Pipes for Potable & Hot Water

The non-ester, non-hydrolyzable backbone of 2,2'-methylenebis(4,6-di-tert-butylphenol) makes it the superior selection over ester-containing antioxidants (e.g., Irganox 1010, Irganox 1076) for long-term hot water pipe stabilization. As established in Section 3, the target compound avoids the hydrolysis-driven depletion and byproduct migration that plague ester-based antioxidants under aqueous extraction conditions at 95–100 °C [4]. Procurement for PE-X, PE-RT, or HDPE pipe formulations intended for plumbing, radiant heating, or industrial hot water transport should prioritize this compound to ensure sustained oxidative induction time (OIT) retention, predictable antioxidant longevity, and compliance with drinking water contact regulations by eliminating unknown hydrolysis species migration.

ACM Damping Materials & Automotive Seals

As demonstrated by molecular dynamics simulations in Section 3, AO-70 exhibits superior thermodynamic compatibility with acrylate rubber (ACM) compared to hindered amine alternatives like GW-622, evidenced by closer solubility parameter matching and enhanced hydrogen bonding [4]. This translates to reduced additive blooming, phase separation, and surface migration over the service life of ACM components. Procurement for automotive engine seals, gaskets, vibration damping mounts, and other ACM-based elastomeric parts subjected to sustained heat and mechanical stress should favor the target compound to maintain consistent damping performance and prevent surface defect formation associated with incompatible additive exudation.

Self-Healing Coatings & Smart Adhesives

The target compound (AO-70) has been experimentally validated to enable polyurethane systems with 99% self-healing efficiency within 2 minutes and 90% shape fixation rate [4]. This functional performance positions it as a critical formulation component for advanced materials where autonomous damage repair is a design requirement. Procurement for research and development of self-healing protective coatings, smart adhesives for electronics or aerospace, and shape-memory polymer devices should incorporate this compound as a multifunctional additive that contributes both oxidative stability and active participation in the reversible bonding network essential for healing and shape recovery.

FAME Biodiesel & Renewable Fuel Stabilization

Class-level evidence from Section 3 demonstrates that methylene-bridged bisphenol antioxidants (e.g., MMBP) achieve equivalent stabilization factors in EN 14214-compliant biodiesel at approximately half the dosage required for mixed butylphenol additives [4]. The target compound, sharing this core methylene-bridged bisphenol architecture, is therefore a strategically efficient selection for biodiesel and renewable diesel formulations where meeting the EN 14214 or ASTM D6751 oxidation stability specifications (minimum 8-hour induction period) with minimal additive loading is economically critical. Reduced antioxidant dosage directly lowers formulation cost, minimizes potential engine deposit precursors, and decreases the environmental footprint of the finished fuel.

Application
Selection Property
Validation Focus
Polyethylene pipes (potable & hot water)
Non-ester hydrolysis resistance
Sustained OIT retention in aqueous extraction
ACM damping materials & seals
Reported ACM compatibility
Reduced additive migration & phase separation
Self-healing coatings & adhesives
Rapid self-healing activation
Healing efficiency under ambient conditions
Biodiesel & renewable fuel stabilization
Methylene-bridged bisphenol architecture
Oxidation stability at lower additive loading

Technical Documentation Hub

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33 linked technical documents
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